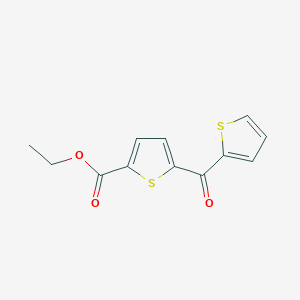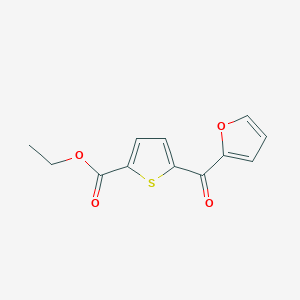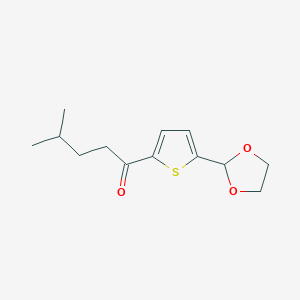
5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone” is a complex organic molecule. It contains a 1,3-dioxolane ring, which is a type of acetal, a thienyl group (a sulfur-containing aromatic ring), and a 3-methylbutyl ketone group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or through the use of catalysts . For example, 1,3-dioxolanes can be synthesized by the reaction of aldehydes with diols .Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several functional groups. The 1,3-dioxolane ring would introduce some rigidity into the molecule, while the thienyl and ketone groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For example, 1,3-dioxolanes can act as protecting groups for aldehydes and ketones, and can be deprotected under acidic conditions .Applications De Recherche Scientifique
1. Antioxidant Activities
- Research demonstrates that derivatives of di-2-thienyl ketones, which are structurally similar to the given compound, exhibit significant antioxidant activities. These activities are evaluated in comparison to vitamin C, indicating their potential in similar applications (Althagafi, 2022).
2. Chemical Synthesis
- Studies show the synthesis of 1,3-Dioxolane derivatives, highlighting the potential of these compounds in various chemical synthesis processes. This includes reactions with β-chlorolactic acid and ketones (Shevchuk et al., 2001).
3. Catalysis Research
- Investigations on heterogeneously catalysed condensations of glycerol to cyclic acetals, which include 1,3-dioxolan-4-yl-methanols, reveal the role of such compounds in catalysis and as novel platform chemicals (Deutsch et al., 2007).
4. Photolabile Compounds
- Research on caging of carbonyl compounds as photolabile acetals demonstrates the use of 1,3-dioxolane derivatives in creating compounds that release upon irradiation with light, indicating applications in photochemistry (Kostikov et al., 2009).
5. Asymmetric Synthesis
- The asymmetric synthesis of 1,3-dioxolanes using organocatalytic formal [3 + 2] cycloaddition demonstrates the role of 1,3-dioxolane derivatives in creating chiral compounds, which are crucial in pharmaceutical and agrochemical industries (Asano & Matsubara, 2012).
Propriétés
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-4-methylpentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S/c1-9(2)3-4-10(14)11-5-6-12(17-11)13-15-7-8-16-13/h5-6,9,13H,3-4,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAIXHHKQXJCFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)C1=CC=C(S1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641913 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-4-methylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-thienyl 3-methylbutyl ketone | |
CAS RN |
898772-94-6 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-4-methyl-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-4-methylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

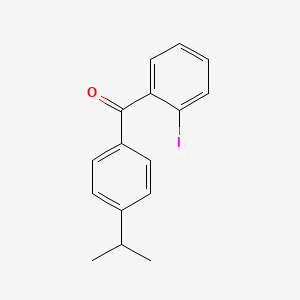
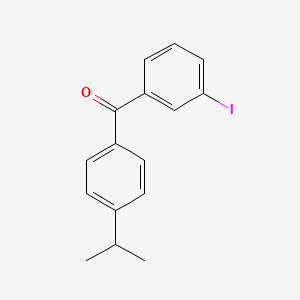
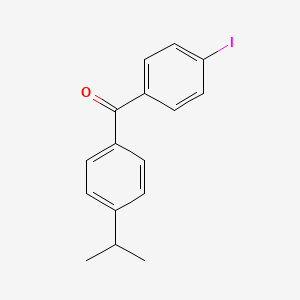
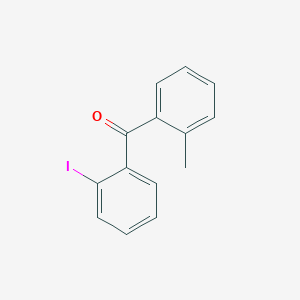
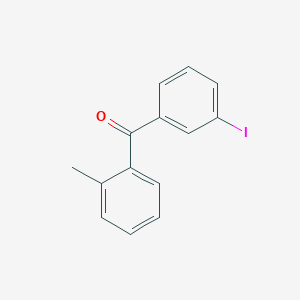
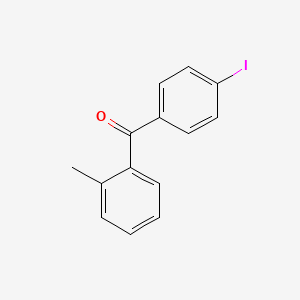
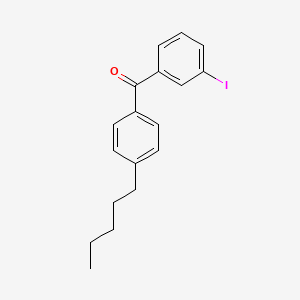
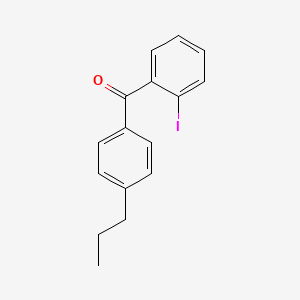
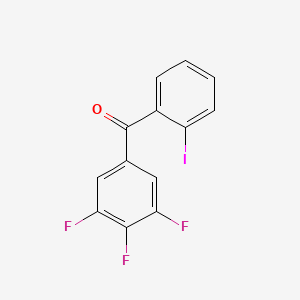
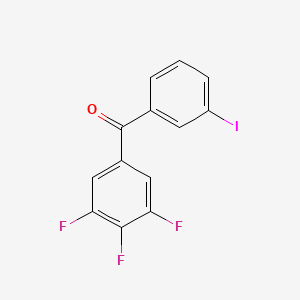
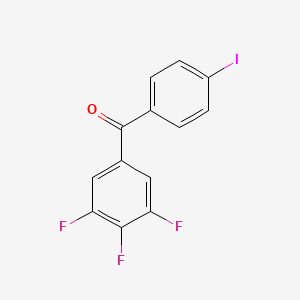
![2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1324084.png)
